3,3-Diethylpentane-2,4-dione
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Overview
Description
3,3-Diethylpentane-2,4-dione (DEPD) is a chemical compound that is widely used in scientific research. It is a diketone that is commonly used as a chelating agent, and it has been found to have a range of applications in the field of biochemistry and pharmacology. In
Scientific Research Applications
3,3-Diethylpentane-2,4-dione is widely used as a chelating agent in scientific research. It has been found to be effective in the complexation of transition metal ions such as copper, iron, and nickel. This property makes it useful in a range of applications, including the synthesis of metalloproteins and the study of metal ion transport in biological systems.
Mechanism Of Action
The mechanism of action of 3,3-Diethylpentane-2,4-dione is based on its ability to chelate metal ions. When 3,3-Diethylpentane-2,4-dione binds to a metal ion, it forms a stable complex that can be used for a range of applications. The chelation of metal ions by 3,3-Diethylpentane-2,4-dione has been found to have a range of biochemical and physiological effects, which are discussed below.
Biochemical And Physiological Effects
3,3-Diethylpentane-2,4-dione has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and it has been found to have anti-inflammatory properties. 3,3-Diethylpentane-2,4-dione has also been found to have neuroprotective effects in animal models of neurodegenerative diseases. These effects are thought to be related to the chelation of metal ions by 3,3-Diethylpentane-2,4-dione, which can modulate a range of cellular processes.
Advantages And Limitations For Lab Experiments
3,3-Diethylpentane-2,4-dione has a number of advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it is readily available. 3,3-Diethylpentane-2,4-dione is also stable under a range of conditions, making it useful for a range of applications. However, there are also limitations to the use of 3,3-Diethylpentane-2,4-dione in lab experiments. One limitation is that it can be difficult to obtain pure 3,3-Diethylpentane-2,4-dione, which can affect the reproducibility of experiments. Additionally, the chelation of metal ions by 3,3-Diethylpentane-2,4-dione can be complex, and it can be difficult to control the stoichiometry of the complexes formed.
Future Directions
There are a number of future directions for research on 3,3-Diethylpentane-2,4-dione. One area of interest is the development of new synthetic methods for 3,3-Diethylpentane-2,4-dione that are more efficient and scalable. Another area of interest is the study of the interactions between 3,3-Diethylpentane-2,4-dione and metal ions in biological systems. This could lead to a better understanding of the role of metal ions in cellular processes and the development of new therapies for diseases such as cancer and neurodegenerative diseases. Finally, the development of new applications for 3,3-Diethylpentane-2,4-dione, such as in the synthesis of metalloproteins, could lead to new advances in the field of biochemistry.
properties
CAS RN |
15119-66-1 |
---|---|
Product Name |
3,3-Diethylpentane-2,4-dione |
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
3,3-diethylpentane-2,4-dione |
InChI |
InChI=1S/C9H16O2/c1-5-9(6-2,7(3)10)8(4)11/h5-6H2,1-4H3 |
InChI Key |
AVNABQMXUUJVKY-UHFFFAOYSA-N |
SMILES |
CCC(CC)(C(=O)C)C(=O)C |
Canonical SMILES |
CCC(CC)(C(=O)C)C(=O)C |
Other CAS RN |
15119-66-1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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